1,3,5-Tris{2-[(prop-2-en-1-yl)oxy]ethyl}-1,3,5-triazinane
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Overview
Description
1,3,5-Tris{2-[(prop-2-en-1-yl)oxy]ethyl}-1,3,5-triazinane is an organic compound with a triazinane core structure. This compound is known for its versatility and is widely used in various fields such as polymer synthesis, coatings, adhesives, and elastomers. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris{2-[(prop-2-en-1-yl)oxy]ethyl}-1,3,5-triazinane typically involves the reaction of 1,3,5-triazinane with allyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
[ \text{1,3,5-triazinane} + 3 \text{allyl alcohol} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques such as distillation and crystallization ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris{2-[(prop-2-en-1-yl)oxy]ethyl}-1,3,5-triazinane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted triazinane derivatives.
Scientific Research Applications
1,3,5-Tris{2-[(prop-2-en-1-yl)oxy]ethyl}-1,3,5-triazinane has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers. It acts as a crosslinking agent to enhance the mechanical properties of materials.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of coatings, adhesives, and elastomers due to its excellent chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1,3,5-Tris{2-[(prop-2-en-1-yl)oxy]ethyl}-1,3,5-triazinane involves its ability to form stable complexes with various substrates. The triazinane core can interact with different molecular targets through hydrogen bonding, van der Waals forces, and covalent bonding. These interactions enable the compound to exert its effects in various applications, such as enhancing the mechanical properties of polymers or inhibiting microbial growth.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione: Known for its use as a crosslinking agent in polymer synthesis.
1,3,5-Triacryloylhexahydro-1,3,5-triazine: Used in the production of high-performance materials due to its excellent reactivity.
2,4-Diphenyl-6-(2-hydroxy-4-hexyloxyphenyl)-1,3,5-triazine: Employed as a UV stabilizer in polymer formulations.
Uniqueness
1,3,5-Tris{2-[(prop-2-en-1-yl)oxy]ethyl}-1,3,5-triazinane stands out due to its unique combination of chemical stability, reactivity, and versatility. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable compound in multiple fields, from polymer synthesis to biomedical research.
Properties
CAS No. |
820241-32-5 |
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Molecular Formula |
C18H33N3O3 |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
1,3,5-tris(2-prop-2-enoxyethyl)-1,3,5-triazinane |
InChI |
InChI=1S/C18H33N3O3/c1-4-10-22-13-7-19-16-20(8-14-23-11-5-2)18-21(17-19)9-15-24-12-6-3/h4-6H,1-3,7-18H2 |
InChI Key |
HSUBHHALSAAYIY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCCN1CN(CN(C1)CCOCC=C)CCOCC=C |
Origin of Product |
United States |
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